REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=2)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.CC1(C)C(C)(C)OB([C:30]2[CH:31]=[C:32]([CH:52]=[CH:53][CH:54]=2)[C:33]([NH:35][C:36]2[CH:51]=[CH:50][C:39]([C:40]([O:42][CH2:43][C:44]3[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=3)=[O:41])=[CH:38][CH:37]=2)=[O:34])O1>C(=O)([O-])[O-].[Na+].[Na+].O1CCOCC1.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:21][O:20][C:14]1[CH:13]=[C:12]([NH:11][C:4]2[C:5]3[N:6]([CH:8]=[CH:9][N:10]=3)[CH:7]=[C:2]([C:30]3[CH:31]=[C:32]([CH:52]=[CH:53][CH:54]=3)[C:33]([NH:35][C:36]3[CH:51]=[CH:50][C:39]([C:40]([O:42][CH2:43][C:44]4[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=4)=[O:41])=[CH:38][CH:37]=3)=[O:34])[N:3]=2)[CH:17]=[CH:16][C:15]=1[O:18][CH3:19] |f:2.3.4,^1:77,79,98,117|
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Name
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|
Quantity
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1.82 g
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Type
|
reactant
|
Smiles
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BrC=1N=C(C=2N(C1)C=CN2)NC2=CC(=C(C=C2)OC)OC
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Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C(=O)NC2=CC=C(C(=O)OCC3=CC=CC=C3)C=C2)C=CC1)C
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Name
|
|
Quantity
|
8 mL
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Type
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solvent
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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24 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring for 5 min
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was sparged with nitrogen
|
Type
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STIRRING
|
Details
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stirred
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Type
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TEMPERATURE
|
Details
|
at reflux for 2.5 h
|
Duration
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2.5 h
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
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Type
|
CUSTOM
|
Details
|
was purified by chromatography (silica, methylene chloride to 1:4 ethyl acetate/methylene chloride)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)NC=1C=2N(C=C(N1)C=1C=C(C(=O)NC3=CC=C(C(=O)OCC4=CC=CC=C4)C=C3)C=CC1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |